N-(Furan-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(Furan-2-yl)cyclohexanecarboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-2-yl)cyclohexanecarboxamide can be synthesized through various methods. One common approach involves the reaction of 2-furoic acid with cyclohexylamine under microwave-assisted conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions, including the solvent and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and substituted furan derivatives. These products can have various applications in medicinal chemistry and material science.
Scientific Research Applications
N-(Furan-2-yl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Furan-2-yl)cyclohexanecarboxamide include:
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its specific combination of a furan ring and a cyclohexane carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62188-18-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(furan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C11H15NO2/c13-11(9-5-2-1-3-6-9)12-10-7-4-8-14-10/h4,7-9H,1-3,5-6H2,(H,12,13) |
InChI Key |
PDXJWIAJGWPYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CO2 |
Origin of Product |
United States |
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